(2R)-2-(1,3-Benzodioxol-5-yl)propan-1-amine
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Overview
Description
(2R)-2-(1,3-Benzodioxol-5-yl)propan-1-amine is a chiral organic compound that belongs to the class of phenethylamines. This compound features a benzodioxole ring attached to a propan-1-amine chain, making it structurally similar to other bioactive phenethylamines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-amine typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.
Alkylation: The benzodioxole ring is then alkylated using a suitable alkyl halide, such as 2-bromo-1-phenylpropane, under basic conditions.
Amine Formation: The final step involves the conversion of the alkylated product to the amine via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and automated processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1,3-Benzodioxol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzodioxole ring or the amine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzodioxole carboxylic acid, while reduction could produce benzodioxole alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its effects on neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-amine involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(1,3-Benzodioxol-5-yl)propan-1-amine: The enantiomer of the compound, with potentially different biological activity.
3,4-Methylenedioxyamphetamine (MDA): A structurally similar compound with psychoactive properties.
3,4-Methylenedioxymethamphetamine (MDMA): Another related compound known for its psychoactive effects.
Uniqueness
(2R)-2-(1,3-Benzodioxol-5-yl)propan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
(2R)-2-(1,3-benzodioxol-5-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4,7H,5-6,11H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHMDAGZXWHCCB-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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